molecular formula C25H29N3O6 B5411661 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5411661
M. Wt: 467.5 g/mol
InChI Key: WJTFCYVUWBBCCP-XTQSDGFTSA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H29N3O6 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.20563565 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application of this chemical compound is in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a central part of organic chemistry and biochemistry. The synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d] pyrimidin-7-ones, for example, involves compounds that bear resemblance to the chemical structure . These compounds play a crucial role in developing new materials and pharmaceuticals due to their complex structures and diverse chemical properties (Ochi & Miyasaka, 1983).

Application in Organic Synthesis

This chemical compound also finds application in the broader field of organic synthesis. It can be utilized in the synthesis of various complex organic compounds. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones showcases the versatility of similar compounds in organic chemistry, highlighting their potential in creating diverse molecular structures (Vydzhak & Panchishyn, 2010).

Role in Pharmaceutical Chemistry

Another application area is in pharmaceutical chemistry. Compounds with similar structures have been studied for their potential pharmaceutical properties. For instance, the synthesis and study of 5-aryl-4-acyl-3-hydroxy-1-[2-(diethylamino)ethyl]-3-pyrrolin-2-ones, related to the compound , highlights the potential of such structures in the development of new drugs with anti-inflammatory, antidepressant, and antibacterial properties (Gein et al., 2006).

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-5-26(6-2)13-14-27-22(17-7-10-19(11-8-17)28(32)33)21(24(30)25(27)31)23(29)18-9-12-20(34-4)16(3)15-18/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTFCYVUWBBCCP-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.